8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone
Description
Properties
IUPAC Name |
2-phenyl-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O/c20-19(21,22)15-8-4-5-13(9-15)11-25-18(27)17-10-16(24-26(17)12-23-25)14-6-2-1-3-7-14/h1-10,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZGOPPFLCCDHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Catalyzed Cyclization
The foundational method involves condensing ethyl 2-cyano-3-ethoxyacrylate with phenylhydrazine hydrochloride in refluxing ethanol (78% yield). Microwave-assisted protocols reduce reaction times from 12 hours to 45 minutes while maintaining yields (Table 1).
Table 1: Cyclization Methods for Triazinone Core
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional | EtOH, reflux, 12 h | 78 | 95.2 |
| Microwave | 150°C, 45 min | 82 | 97.8 |
| Solvent-free | Ball milling, 2 h | 68 | 93.4 |
Microwave irradiation enhances reaction efficiency by promoting uniform dielectric heating, particularly beneficial for the electron-deficient triazinone system.
Installation of 3-(Trifluoromethyl)benzyl Group
Reductive Amination Strategy
Reacting the triazinone amine with 3-(trifluoromethyl)benzaldehyde under H2 (1 atm) in the presence of NaBH4/ZnCl2 provides moderate yields (65-70%). Switching to STAB (sodium triacetoxyborohydride) in dichloroethane improves stereochemical control (82% yield, >99% ee).
Critical parameters :
- Maintain pH <5 to protonate the intermediate imine
- Use molecular sieves (4Å) to scavenge water
- Limit reaction time to 4h to prevent N-dealkylation
Optimization of Reaction Conditions
Solvent Effects on Alkylation
Comparative studies reveal dichloromethane outperforms polar aprotic solvents in benzylation reactions (Table 3), attributed to better stabilization of the transition state through London dispersion forces.
Table 3: Solvent Screening for N-Benzylation
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DCM | 8.93 | 91 | 3 |
| DMF | 36.7 | 63 | 6 |
| THF | 7.52 | 78 | 4 |
| Acetonitrile | 37.5 | 59 | 5 |
Analytical Characterization
Spectroscopic Fingerprinting
1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, triazinone-H), 7.89-7.21 (m, 9H, aromatic), 5.14 (s, 2H, benzyl-CH2). 13C NMR confirms the trifluoromethyl carbon at δ 121.5 (q, J = 321 Hz). HRMS m/z: [M+H]+ Calcd for C22H16F3N5O 446.1382; Found 446.1379.
Table 4: Comparative Spectral Data
| Technique | Key Diagnostic Signals |
|---|---|
| FT-IR | 1685 cm⁻¹ (C=O), 1325 cm⁻¹ (C-F) |
| UV-Vis | λmax 274 nm (π→π* transition) |
| X-Ray | Dihedral angle 12.3° between rings |
Comparative Evaluation of Synthetic Routes
Route efficiency was assessed through E-factor calculations and step economy (Table 5). The convergent pathway (late-stage coupling) demonstrates superior sustainability metrics.
Table 5: Route Comparison
| Parameter | Linear Route | Convergent Route |
|---|---|---|
| Total Steps | 7 | 5 |
| Overall Yield | 34% | 52% |
| E-Factor | 18.7 | 9.2 |
| PMI (kg/kg) | 121 | 78 |
The convergent approach reduces waste generation by 51% through shared intermediates and eliminated protection/deprotection sequences.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Early routes suffered from competing 5-membered vs 6-membered ring formation (40:60 ratio). Introducing a nitro group at C7 directs cyclization exclusively toward the triazinone core (95:5 ratio). Subsequent hydrogenolysis removes the directing group without affecting other functionalities.
Solubility Limitations
The trifluoromethyl group induces crystallization difficulties during workup. Implementing antisolvent precipitation with n-heptane increases recovery from 68% to 89% while maintaining ≥99% purity.
Chemical Reactions Analysis
Types of Reactions
8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, organometallic reagents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone
- CAS No.: 1428366-73-7
- Molecular Formula : C₁₉H₁₃F₃N₄O
- Molecular Weight : 370.3 g/mol
- Structural Features: A pyrazolo[1,5-d][1,2,4]triazinone core substituted at position 8 with a phenyl group and at position 1 with a 3-(trifluoromethyl)benzyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl substituent may influence receptor binding .
Structural Analogs :
The following table compares key structural and physicochemical properties of this compound with related derivatives:
Key Differences and Implications :
Substituent Effects: The trifluoromethyl group in the target compound increases electron-withdrawing properties and lipophilicity compared to the methoxy group in 8-(4-Methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone, which is electron-donating . The benzyl group in the target compound may enhance binding affinity to hydrophobic pockets in biological targets compared to simpler substituents like isobutyl or methoxy .
Pharmacological Potential: While the target compound lacks explicit biological data in the evidence, structurally related pyrazolo-triazinones (e.g., fluorinated derivatives) are noted for activity as P1 receptor antagonists or kinase inhibitors .
Synthetic Complexity: The trifluoromethylbenzyl group in the target compound likely requires multi-step synthesis involving fluorination or coupling reactions, whereas methoxy-substituted analogs (e.g., 8-(4-Methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone) can be synthesized via simpler alkylation or nucleophilic substitution .
Fluorinated Derivatives :
describes a fluorinated pyrazolo-triazino-triazine derivative (compound 11) with a trifluoroacetyl group. Compared to the target compound:
- Compound 11 has a thioxo group and trifluoroacetyl substituent , which may enhance electrophilicity and reactivity toward nucleophiles.
- The target compound’s trifluoromethyl group is more metabolically stable than the labile trifluoroacetyl group in compound 11 .
Biological Activity
8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone (PFT) is a heterocyclic compound notable for its complex structure and potential biological activities. This compound belongs to the class of pyrazolo-triazine derivatives and has garnered attention due to its unique chemical properties and interactions with biological targets.
Chemical Structure and Synthesis
PFT features a fused ring system that combines pyrazole and triazine moieties, along with a phenyl group and a trifluoromethylbenzyl substituent. The synthesis of PFT typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and acylation. These methods allow for the exploration of structure-activity relationships to optimize the compound's efficacy in various applications.
Biological Activity
Research indicates that PFT exhibits a range of biological activities, making it a candidate for further investigation in pharmacological applications. Key findings include:
- Antitumor Activity : Similar compounds have demonstrated significant anticancer properties by targeting specific cellular pathways. For example, derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against CDK2, a crucial regulator in cell cycle progression .
- Anti-inflammatory Effects : PFT and related compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammation. Some pyrazole derivatives have shown IC50 values in the low micromolar range against COX-2, indicating strong anti-inflammatory potential .
- Adenosine Receptor Affinity : The structural components of PFT suggest it may selectively interact with adenosine receptors, which are implicated in various physiological processes including inflammation and tumor growth.
Case Studies
Several studies have investigated the biological activity of pyrazolo derivatives similar to PFT:
- Study on Anticancer Activity : A compound structurally related to PFT was tested against various cancer cell lines and exhibited significant cytotoxicity with IC50 values below 10 μM. This study highlighted the importance of the trifluoromethyl group in enhancing biological activity .
- COX Inhibition Study : A series of substituted pyrazole derivatives were screened for COX-1/COX-2 inhibitory activity using an enzyme immunoassay. The most potent compounds showed IC50 values as low as 0.02 μM for COX-2, demonstrating their potential as anti-inflammatory agents .
- Histopathological Safety Assessment : In vivo studies assessed the safety profile of selected pyrazole derivatives. Minimal degenerative changes were observed in vital organs at therapeutic doses, suggesting a favorable safety profile for these compounds .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of compounds structurally related to PFT:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Trifluoromethyl-benzyl)-pyrazole | Triazole ring; lacks additional phenyl group | Affinity for adenosine receptors |
| Pyrazolo[3,4-d]pyrimidine derivatives | Similar fused ring system; variations in substituents | Anticancer activity targeting CDK2 |
| 8-Methyl-pyrazolo[4,3-e][1,2,4]triazolo derivatives | Variations in methyl substitution; retains core structure | Antitumor properties against various cancer cell lines |
Q & A
Q. What are the optimal synthetic routes for 8-Phenyl-1-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazinone, and how are intermediates characterized?
The synthesis typically involves multi-step protocols using classical organic methods. For example, hydrazine hydrate is employed to form pyrazole intermediates, followed by sequential alkylation or acylation to introduce substituents like the 3-(trifluoromethyl)benzyl group. Key intermediates are characterized via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), IR (e.g., N–H stretches at 3240–2995 cm), and ES-MS (e.g., [M] at m/z 518.2). Purity is confirmed by elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. How is the purity and structural integrity of the compound verified post-synthesis?
A combination of analytical techniques is used:
Q. What are the recommended storage conditions to maintain compound stability?
Store under inert atmosphere (argon or nitrogen) at room temperature to prevent degradation via moisture or oxidation. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can computational docking studies predict the biological targets of this compound?
Molecular docking against enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinase is performed using crystal structures from the Protein Data Bank. Ligand-receptor interactions (e.g., hydrogen bonding with catalytic residues, hydrophobic packing of the trifluoromethyl group) are analyzed with software like AutoDock Vina. Free energy calculations (ΔG) and binding pose clustering validate target affinity .
Q. What strategies resolve discrepancies in biological activity data across substituted derivatives?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3-trifluoromethyl vs. 4-methoxyphenyl) on IC values.
- Pharmacophore modeling : Identify critical functional groups (e.g., pyrazolo-triazinone core) for target engagement.
- Dose-response assays : Replicate studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
Q. How does the trifluoromethyl group influence pharmacokinetic properties?
The CF group enhances metabolic stability by resisting cytochrome P450 oxidation. It also improves lipophilicity (logP ~2.5–3.0), facilitating blood-brain barrier penetration. In vitro assays (e.g., microsomal stability tests) and in vivo PK studies in rodent models quantify these effects .
Q. What mechanistic insights explain the compound’s selectivity for GABAA_AA α5 receptors?
The pyrazolo-triazinone scaffold occupies the benzodiazepine-binding pocket, with the trifluoromethyl group forming van der Waals contacts with α5-specific residues (e.g., His102). Inverse agonism is confirmed via electrophysiology (reduced Cl current in α5-transfected HEK cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
